molecular formula C23H33NNaO5P B563115 Fosinoprilat-d5 Sodium Salt CAS No. 1217522-63-8

Fosinoprilat-d5 Sodium Salt

Katalognummer: B563115
CAS-Nummer: 1217522-63-8
Molekulargewicht: 462.513
InChI-Schlüssel: ZPIVICMRZRGSIT-NNLCYVJISA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosinoprilat-d5 Sodium Salt is a high-purity, stable isotope-labeled analog of Fosinoprilat, in which five hydrogen atoms on the phenyl ring are replaced by deuterium ( ). This compound is designed for use as an internal standard in quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS, where it enables precise and accurate measurement of Fosinoprilat concentrations in complex biological matrices by correcting for variability in sample preparation and ionization . Fosinoprilat is the active, diacid metabolite of the prodrug Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . By competitively inhibiting ACE, Fosinoprilat blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure . Consequently, this compound is an essential tool for researchers conducting pharmacokinetic studies, metabolic research, and therapeutic drug monitoring related to Fosinopril therapy, ensuring data reliability and reproducibility . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

1217522-63-8

Molekularformel

C23H33NNaO5P

Molekulargewicht

462.513

IUPAC-Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D;

InChI-Schlüssel

ZPIVICMRZRGSIT-NNLCYVJISA-M

SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+]

Synonyme

(4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenyl-d5-butyl)phosphinyl]acetyl]-L-proline Sodium Salt;  Fosfenopril-d5 Sodium Salt;  Fosinoprilic Acid-d5 Sodium Salt;  SQ 27519-d5 Sodium Salt; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fosinoprilat-d5 Sodium Salt involves the deuteration of Fosinoprilat. The process typically begins with the synthesis of Fosinopril, which is then hydrolyzed to produce Fosinoprilat. Deuteration is achieved by substituting hydrogen atoms with deuterium atoms in the molecular structure. This can be done using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and efficient deuteration .

Analyse Chemischer Reaktionen

Hydrolysis: Metabolic Activation Pathway

Fosinoprilat-d5 sodium salt originates from the hydrolysis of its prodrug form, fosinopril-d5 sodium salt, through enzymatic cleavage by esterases in vivo. This reaction occurs predominantly in the gastrointestinal mucosa and hepatic tissues .

Reaction Details

ParameterSpecification
SubstrateFosinopril-d5 sodium salt (prodrug)
Enzymatic CatalystEsterases (carboxylesterase isoforms)
Reaction ConditionsPhysiological pH (7.4), 37°C
ProductFosinoprilat-d5 (active metabolite) + sodium ion
Kinetic DataComplete hydrolysis within 1-2 hours post-administration

The reaction mechanism involves nucleophilic attack on the ester carbonyl group, releasing the active phosphinic acid derivative (fosinoprilat-d5), which competitively inhibits angiotensin-converting enzyme (ACE) .

Synthetic Pathway: Industrial-Scale Preparation

The synthesis of fosinopril-d5 sodium salt involves stereoselective phosphinic acid coupling and crystallization steps, as outlined in patent-derived protocols :

Key Synthetic Reactions

text
1. Phosphinic Acid Activation: 4-Phenylbutyl phosphinic acid + Triethylamine → Triethylammonium phosphinate (Conditions: Chloroform solvent, 0°C, TMSCl catalyst)[3] 2. Alkylation: Triethylammonium phosphinate + Benzyl bromoacetate → Benzyl ester intermediate (Conditions: Room temperature, 5 hours)[3] 3. Acidic Workup: Intermediate + 10% HCl → Free phosphinic acid (Solvent: Dichloromethane, brine wash)[3] 4. Crystallization: Ethyl acetate/hexane system yields purified product[3]

Industrial Process Highlights

  • Scale-Up Modifications :

    • Utilizes cinchonidine salts for enantiomeric resolution (92% yield)

    • Recrystallization in acetonitrile/ethyl acetate ensures >99% purity

Oxidation: Minor Metabolic Pathway

While hydrolysis dominates its reactivity, fosinoprilat-d5 undergoes limited oxidative metabolism under specific conditions:

Oxidizing AgentReaction SiteProductSignificance
Cytochrome P450 3A4Thioether side chainSulfoxide derivatives<1% of total metabolism
Strong peroxidesPhosphinic acid moietyPhosphine oxide (trace amounts)Observed in forced degradation studies

ACE Inhibition Mechanism

The primary pharmacological action arises from fosinoprilat-d5's interaction with ACE:

ACE+Fosinoprilat d5ACE Inhibitor Complex\text{ACE}+\text{Fosinoprilat d5}\rightleftharpoons \text{ACE Inhibitor Complex}

Key Binding Interactions

  • Zinc Coordination : Phosphinic acid group chelates Zn²⁺ at ACE active site (Ki=0.11textnMK_i=0.11\\text{nM})

  • Hydrophobic Pocket : 4-Phenylbutyl group enhances binding affinity (ΔG = -42 kJ/mol)

Analytical Degradation Reactions

Forced degradation studies reveal stability profiles:

Hydrolytic Stability

ConditionDegradation ProductsHalf-Life
0.1N HCl (40°C)Fosinoprilat-d5 + sodium chloride8.2 hours
0.1N NaOH (40°C)Ring-opened byproducts3.7 hours

Photolytic Stability

  • UV-A exposure (320-400 nm) induces <5% degradation after 48 hours

This comprehensive analysis demonstrates this compound's defined reactivity profile, with hydrolysis driving its pharmacological activation and synthetic/analytical chemistry guiding its production and quality control. The deuterium labeling enhances metabolic stability while preserving the native compound's chemical behavior, making it invaluable for pharmacokinetic studies .

Wissenschaftliche Forschungsanwendungen

Fosinoprilat-d5 Sodium Salt is widely used in scientific research due to its unique properties.

Chemistry:

Biology:

Medicine:

Industry:

Wirkmechanismus

Fosinoprilat-d5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that regulates blood pressure. By inhibiting this enzyme, Fosinoprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Vergleich Mit ähnlichen Verbindungen

Critical Discrepancies and Notes

CAS Number Variability: Discrepancies in CAS numbers (e.g., 88889-14-9 vs. 1217513-43-3) likely arise from supplier-specific synthesis protocols or nomenclature errors .

Molecular Weight Differences : Variations in reported molecular weights (567.70 vs. 590.68 g/mol) suggest inconsistencies in isotopic purity or formula calculation methods .

Q & A

Q. How can researchers validate the purity and structural integrity of Fosinoprilat-d5 Sodium Salt in synthetic batches?

Methodological Answer: To ensure purity and structural fidelity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm deuterium incorporation at specified positions), high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Quantify deuterium enrichment using isotopic abundance ratios via MS, ensuring consistency with theoretical values. Cross-validate results with reference standards and document protocols in alignment with reproducibility guidelines for chemical synthesis .

Q. What experimental design considerations are critical when using this compound as an internal standard in pharmacokinetic studies?

Methodological Answer: Design experiments to account for matrix effects (e.g., plasma proteins) by spiking known concentrations of Fosinoprilat-d5 into biological matrices. Validate linearity, accuracy (recovery rates >90%), and precision (CV <15%) across the expected concentration range. Use a calibration curve with at least six points and include quality control samples at low, medium, and high concentrations. Ensure chromatographic separation from endogenous compounds using optimized LC-MS/MS parameters .

Q. How should researchers address discrepancies in deuterium retention during long-term stability studies of this compound?

Methodological Answer: Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity conditions. Monitor deuterium loss via MS over time and correlate with degradation products using HPLC-UV. Store the compound in anhydrous, inert environments (e.g., argon-sealed vials) to minimize isotopic exchange. Report stability data in tabular form, including degradation kinetics (e.g., t90 values) .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to distinguish Fosinoprilat-d5 from its non-deuterated analog in complex biological matrices?

Methodological Answer: Optimize the mass spectrometer’s collision energy and fragmentor voltage to maximize unique product ion transitions for Fosinoprilat-d5 (e.g., m/z 441 → 235 for the deuterated form vs. m/z 436 → 230 for the non-deuterated). Use a chromatographic gradient that resolves isotopic peaks (e.g., 0.1% formic acid in water/acetonitrile) and validate specificity using matrix blanks from at least six sources. Employ dwell time adjustments to enhance sensitivity while avoiding cross-talk .

Q. What strategies resolve contradictions in pharmacokinetic data when this compound shows variable recovery rates across laboratories?

Methodological Answer: Perform interlaboratory harmonization by standardizing pre-analytical protocols (e.g., centrifugation speed, storage temperature). Validate extraction efficiency using solid-phase extraction (SPE) vs. protein precipitation. Cross-check ion suppression/enhancement effects via post-column infusion studies. Publish detailed method validation parameters (e.g., matrix factor, process efficiency) to facilitate meta-analyses .

Q. How can computational modeling predict deuterium exchange kinetics in this compound under physiological conditions?

Methodological Answer: Use molecular dynamics (MD) simulations to model hydrogen-deuterium exchange at labile sites (e.g., amine groups). Parameterize force fields with experimental data from pH-dependent stability studies. Validate predictions using tandem MS and <sup>2</sup>H-NMR. Publish simulation workflows and raw trajectory data to enable reproducibility .

Data Presentation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships involving this compound?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Report goodness-of-fit metrics (R<sup>2</sup>, AIC) and confidence intervals for EC50 values. Use Bayesian hierarchical models for cross-study comparisons. Adhere to the STREGA guidelines for genetic association studies or equivalent standards in pharmacokinetics .

Q. How should researchers document method variations when adapting this compound protocols to novel matrices (e.g., cerebrospinal fluid)?

Methodological Answer: Include a "Method Adaptation" section detailing matrix-specific optimizations (e.g., dilution factors, SPE cartridge types). Provide side-by-side comparisons of key parameters (recovery rates, LLOQ) between original and adapted methods. Use supplementary tables to list all deviations from the reference protocol .

Ethical and Reporting Standards

Q. What ethical considerations apply when using this compound in animal or human trials?

Methodological Answer: Disclose deuterium’s potential biological effects (e.g., isotopic toxicity) in ethics submissions. Include stability data to justify storage conditions that prevent isotopic leakage. Follow CONSORT or ARRIVE guidelines for reporting preclinical/clinical trials, ensuring raw data accessibility via repositories like Figshare or Zenodo .

Q. How can researchers ensure cross-disciplinary reproducibility when publishing studies involving this compound?

Methodological Answer: Provide a detailed "Reagent Validation" subsection, including batch-specific certificates of analysis and independent verification data. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Collaborate with open-science platforms to publish interactive spectral libraries (e.g., NMR, MS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.